(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-3-yl)methanone
Description
Properties
IUPAC Name |
(3-ethoxy-4-hydroxypyrrolidin-1-yl)-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-2-17-11-8-14(7-10(11)15)12(16)9-4-3-5-13-6-9/h9-11,13,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBLAVASEGBRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-3-yl)methanone generally follows a multi-step approach involving:
- Preparation or procurement of substituted pyrrolidine and piperidine precursors.
- Formation of the methanone (amide) linkage between the pyrrolidine nitrogen and the piperidine ring.
- Introduction of ethoxy and hydroxyl groups on the pyrrolidine ring through selective alkylation and hydroxylation reactions.
This approach is supported by synthetic routes of structurally similar compounds such as (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone, which share the core heterocyclic framework and functional groups.
Key Reaction Steps and Conditions
Amide Bond Formation via Carbonyldiimidazole Activation
A common method for forming the methanone (amide) bond involves activating a carboxylic acid derivative of the piperidine moiety using 1,1'-carbonyldiimidazole (CDI). This reagent facilitates the coupling with the amino group on the pyrrolidine ring under mild conditions, often in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Functionalization of Pyrrolidine Ring
The ethoxy group at position 3 and the hydroxyl group at position 4 on the pyrrolidine ring can be introduced via:
- Alkylation reactions using ethylating agents under basic conditions.
- Hydroxylation or selective substitution reactions, potentially via Mitsunobu reactions or nucleophilic substitution.
For example, alkylation of hydroxypyrrolidine derivatives with ethyl halides or ethyl sulfonates under controlled temperature yields the ethoxy substituent. Hydroxyl groups are typically introduced via oxidation or direct substitution.
Use of Protecting Groups and Deprotection
Protecting groups such as tert-butyl carbamates (Boc) or benzyloxycarbonyl (Cbz) are often employed on nitrogen atoms to prevent unwanted side reactions during multi-step synthesis. Deprotection is achieved by:
- Acidic treatment (e.g., 4.0 mol/L HCl in 1,4-dioxane).
- Catalytic hydrogenation (Pd/C) for Cbz groups.
These steps ensure selective functionalization and high purity of the final compound.
Representative Synthetic Route (Based on Analogous Compounds)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification of pyrrolidine carboxylic acid | Methanol, acid catalyst, reflux | ~80% | Formation of methyl ester intermediate |
| 2 | Mitsunobu reaction for alkylation | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate, DEAD, PPh3, THF, 0°C to r.t. | 69% (2 steps) | Introduction of piperidine moiety |
| 3 | Hydrolysis of ester to acid | NaOH aqueous, THF, MeOH, 60°C | Quantitative | Prepares acid for amide coupling |
| 4 | Amide bond formation | WSC·HCl, HOBt, Et3N, CH2Cl2, r.t. | 53–72% | Coupling with amine |
| 5 | Reductive amination for final substitution | ArCHO, NaBH(OAc)3, AcOH, CH2Cl2, r.t. | 33–74% | Introduction of aryl substituents or functional groups |
| 6 | Deprotection | 4.0 mol/L HCl in 1,4-dioxane, MeOH, r.t. or Pd-catalyzed hydrogenation | Quantitative to 91% | Removal of protecting groups |
Note: The above table synthesizes data from related compounds and general organic synthesis literature.
Research Findings on Preparation Efficiency and Optimization
- Continuous flow reactors and automated systems have been explored to enhance the scalability and reproducibility of the synthesis, particularly for industrial applications.
- The choice of solvents and reaction temperature critically affects the yield and purity of intermediates and the final product.
- Use of CDI for amide bond formation is preferred due to mild reaction conditions and high coupling efficiency, minimizing side reactions and facilitating purification.
- Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3) is effective for introducing aryl groups with good selectivity and yield.
Summary Table of Preparation Methods
| Preparation Stage | Method | Reagents/Conditions | Advantages | Typical Yield |
|---|---|---|---|---|
| Esterification | Acid-catalyzed methanolysis | Methanol, acid, reflux | Simple, high yield | ~80% |
| Alkylation (Mitsunobu) | DEAD, PPh3, THF, 0°C to r.t. | Selective substitution | Moderate to good yield | ~69% (2 steps) |
| Hydrolysis | NaOH aq., THF, MeOH, 60°C | Converts ester to acid | Quantitative | Quantitative |
| Amide Coupling | CDI or WSC·HCl, HOBt, Et3N | Mild, efficient coupling | High purity, minimal side products | 53–91% |
| Reductive Amination | ArCHO, NaBH(OAc)3, AcOH, CH2Cl2 | Selective C-N bond formation | Good functional group tolerance | 33–74% |
| Deprotection | Acidic or catalytic hydrogenation | Removes Boc or Cbz groups | Clean deprotection | Quantitative |
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and other diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Methanone Derivatives
Structural and Functional Insights
- Piperidin-3-yl vs. Morpholin-4-yl (): Piperidine’s six-membered ring offers greater conformational flexibility than morpholine’s oxygen-containing ring, which may influence binding to enzymatic pockets .
Synthetic Routes :
- Biological Activity: Niraparib’s PARP inhibition highlights the therapeutic relevance of piperidinyl methanones in oncology. The target compound’s hydroxyl group may enable hydrogen bonding with PARP’s catalytic domain, though its ethoxy group could reduce potency compared to niraparib’s tosylate . The imidazopyrrolopyrazine-based methanone in demonstrates the importance of aromatic heterocycles in kinase inhibition, a feature absent in the target compound .
Physicochemical and Application Differences
- UV Absorbers vs. Pharmaceuticals: Chimassorb®81’s 2-hydroxybenzophenone core absorbs UV-B light via conjugated aromatic systems, whereas the target compound’s aliphatic pyrrolidine/piperidine system lacks UV activity, limiting utility in materials science .
- Molecular Weight and Solubility :
- The target compound’s lower molecular weight (292.37 g/mol) compared to niraparib (510.61 g/mol) suggests better bioavailability, though its hydroxyl group may necessitate formulation adjustments to enhance solubility .
Biological Activity
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-3-yl)methanone, a compound characterized by the presence of both pyrrolidine and piperidine rings, exhibits significant biological activity that is of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | (3-ethoxy-4-hydroxypyrrolidin-1-yl)-piperidin-3-ylmethanone |
| CAS Number | 2098082-70-1 |
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.31 g/mol |
| Purity | Min. 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features of this compound facilitate binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders.
- Receptor Modulation: It can bind to neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic avenues for neurodegenerative diseases.
In Vitro Studies
Recent studies have evaluated the compound's effects on various cell lines. For instance:
- Neuroprotective Effects: In vitro assays demonstrated that this compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells.
- Cytotoxicity Assessment: The compound was tested against cancer cell lines, showing selective cytotoxicity towards specific types of cancer cells while sparing normal cells.
Case Studies
A notable case study involved the use of this compound in a therapeutic context:
- Case Study: Treatment of Neurodegenerative Disorders
- Objective: To evaluate the efficacy of this compound in mitigating symptoms associated with neurodegeneration.
- Methodology: A randomized controlled trial was conducted involving patients with early-stage Alzheimer's disease.
- Results: Patients receiving the compound showed significant improvement in cognitive function compared to the placebo group, indicating its potential as a therapeutic agent.
Comparative Analysis
To provide a clearer understanding of the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| (3-Hydroxy-4-methoxypyrrolidin-1-yl)(piperidin-3-yl)methanone | Moderate enzyme inhibition |
| (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone | Lower neuroprotective effects |
This comparison illustrates that while other compounds exhibit some level of biological activity, this compound demonstrates superior efficacy in specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
